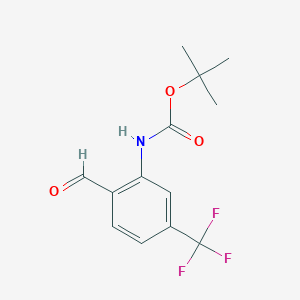
Decarboxy Gatifloxacin Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decarboxy Gatifloxacin Dihydrochloride is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is characterized by the removal of the carboxyl group from the parent molecule, Gatifloxacin, and the addition of two hydrochloride groups. The molecular formula of this compound is C18H22FN3O2 • 2HCl . This modification potentially alters its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Decarboxy Gatifloxacin Dihydrochloride typically involves the decarboxylation of Gatifloxacin under controlled conditions. The process may include:
Decarboxylation Reaction: Heating Gatifloxacin in the presence of a decarboxylating agent to remove the carboxyl group.
Hydrochloride Addition: Subsequent treatment with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale decarboxylation reactors and precise control of reaction conditions to ensure high yield and purity. The process would also include rigorous quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Decarboxy Gatifloxacin Dihydrochloride can undergo various chemical reactions, including:
Oxidation: Potential oxidation at the piperazinyl moiety.
Reduction: Reduction reactions involving the quinolone core.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while nucleophilic substitution could result in amino-substituted products.
Aplicaciones Científicas De Investigación
Decarboxy Gatifloxacin Dihydrochloride has a range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its potential antibacterial activity and interaction with bacterial enzymes.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic uses.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Decarboxy Gatifloxacin Dihydrochloride is similar to that of Gatifloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the gyrA and gyrB subunits of DNA gyrase and the parC and parE subunits of topoisomerase IV .
Comparación Con Compuestos Similares
Gatifloxacin: The parent compound with a carboxyl group.
Gemifloxacin: Another fourth-generation fluoroquinolone with a similar mechanism of action.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Comparison: Decarboxy Gatifloxacin Dihydrochloride is unique due to the absence of the carboxyl group, which may influence its pharmacokinetic properties. Compared to Gatifloxacin, it may exhibit different absorption, distribution, metabolism, and excretion profiles. Gemifloxacin and Moxifloxacin, while similar in their antibacterial spectrum, have distinct structural features and pharmacological profiles .
Propiedades
Fórmula molecular |
C18H22FN3O2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)quinolin-4-one |
InChI |
InChI=1S/C18H22FN3O2/c1-11-10-21(8-6-20-11)17-14(19)9-13-15(23)5-7-22(12-3-4-12)16(13)18(17)24-2/h5,7,9,11-12,20H,3-4,6,8,10H2,1-2H3 |
Clave InChI |
FRPRRGVUHVKYKT-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1)C2=C(C=C3C(=O)C=CN(C3=C2OC)C4CC4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)
![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
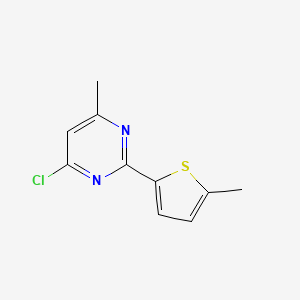
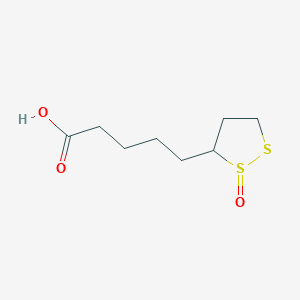
![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)
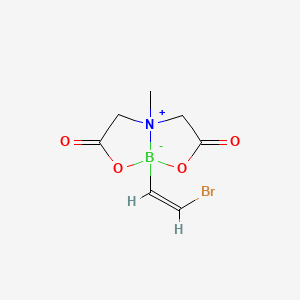
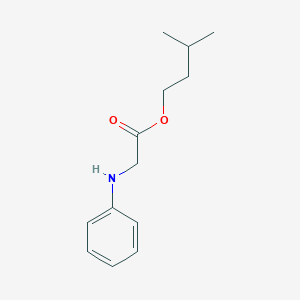
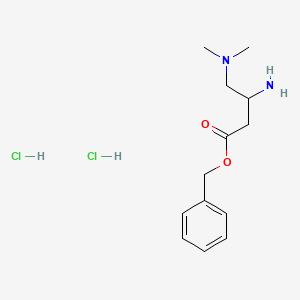
![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)
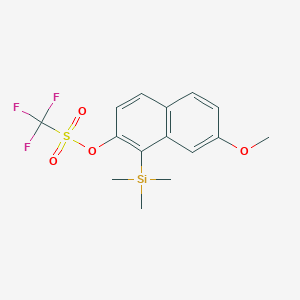
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)
